1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyloxy group at the 4-position and a methyl ester group at the 3-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid with acetic anhydride and methanol in the presence of a catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification and acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols replace the acetyloxy group, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester: This compound has a nitro group at the 4-position instead of an acetyloxy group, leading to different chemical reactivity and biological activity.
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group at the 1-position and a carboxylic acid group at the 5-position, resulting in different physical and chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound has methyl groups at the 3 and 5 positions, which can affect its stability and reactivity compared to the acetyloxy-methyl ester derivative
Properties
CAS No. |
61453-47-2 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 4-(acetyloxymethyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-5(11)14-4-6-3-9-10-7(6)8(12)13-2/h3H,4H2,1-2H3,(H,9,10) |
InChI Key |
JRAQCXUSIFAOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(NN=C1)C(=O)OC |
Origin of Product |
United States |
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